molecular formula C26H40O8 B13389026 3-(2-((4aS,5R,8aS)-5,8a-Dimethyl-2-methylene-5-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)decahydronaphthalen-1-yl)ethyl)furan-2(5H)-one

3-(2-((4aS,5R,8aS)-5,8a-Dimethyl-2-methylene-5-((((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)methyl)decahydronaphthalen-1-yl)ethyl)furan-2(5H)-one

Cat. No.: B13389026
M. Wt: 480.6 g/mol
InChI Key: YGCYRQKJYWQXHG-JXAGCRMJSA-N
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Description

Neoandrographolide is a diterpenoid lactone compound isolated from the plant Andrographis paniculataThis compound is known for its diverse biological activities, including anti-inflammatory, anti-infective, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoandrographolide can be synthesized through various chemical reactions involving the modification of andrographolide, another major compound found in Andrographis paniculata. The synthetic routes often involve selective esterification, oxidation, and substitution reactions .

Industrial Production Methods: Industrial production of neoandrographolide typically involves the extraction of the compound from the leaves and stems of Andrographis paniculata. The extraction process includes solvent extraction using methanol, ethanol, or acetone, followed by purification through chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Neoandrographolide undergoes various chemical reactions, including:

    Oxidation: Converts hydroxyl groups to carbonyl groups.

    Reduction: Reduces carbonyl groups to hydroxyl groups.

    Substitution: Replaces functional groups with other groups.

Common Reagents and Conditions:

    Oxidation: Uses reagents like potassium permanganate or chromium trioxide.

    Reduction: Uses reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Uses reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of neoandrographolide with modified functional groups, enhancing its biological activity .

Scientific Research Applications

Neoandrographolide has a wide range of scientific research applications:

Mechanism of Action

Neoandrographolide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Neoandrographolide is compared with other similar compounds, such as:

    Andrographolide: Both compounds have anti-inflammatory and anti-infective properties, but neoandrographolide shows stronger inhibition of nitric oxide production.

    14-deoxyandrographolide: Known for its immunomodulatory and anti-atherosclerotic activities.

    14-deoxy-11,12-didehydroandrographolide: Exhibits immunostimulatory and anti-atherosclerotic properties.

Neoandrographolide stands out due to its potent anti-inflammatory and hepatoprotective effects, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H40O8

Molecular Weight

480.6 g/mol

IUPAC Name

4-[2-[(4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one

InChI

InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17?,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1

InChI Key

YGCYRQKJYWQXHG-JXAGCRMJSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)C2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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